molecular formula C11H11F3O B589715 4-(Trifluoromethyl)benzenebutanal CAS No. 528867-43-8

4-(Trifluoromethyl)benzenebutanal

Cat. No.: B589715
CAS No.: 528867-43-8
M. Wt: 216.203
InChI Key: XXXUUFJYLJTYPA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzenebutanal (CAS: 528867-43-8) is a fluorinated aromatic aldehyde characterized by a benzene ring substituted with a trifluoromethyl (–CF₃) group at the para position and a butanal (–CH₂CH₂CH₂CHO) side chain. This compound is primarily utilized as a key intermediate in synthesizing therapeutic agents targeting atherosclerosis, a cardiovascular condition marked by arterial plaque buildup . The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the aldehyde functionality enables its participation in condensation and nucleophilic addition reactions, making it valuable for constructing complex molecules in medicinal chemistry .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUUFJYLJTYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734778
Record name 4-[4-(Trifluoromethyl)phenyl]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528867-43-8
Record name 4-(Trifluoromethyl)benzenebutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528867-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)phenyl]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenebutanal typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with butanal in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-(trifluoromethyl)benzaldehyde reacts with a butylmagnesium halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzenebutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Trifluoromethyl)benzenebutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzenebutanal involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

This compound

  • Functional Groups : Aldehyde (–CHO), trifluoromethyl (–CF₃).
  • Reactivity : The aldehyde group facilitates nucleophilic additions (e.g., forming Schiff bases or participating in aldol reactions), enabling its use in multi-step syntheses.
  • Applications : Precursor for atherosclerosis drug candidates .

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

  • Functional Groups : Sulfonamide (–SO₂NH₂), trifluoromethyl (–CF₃), pyrazole ring.
  • Reactivity : The sulfonamide group enhances solubility and bioavailability; the pyrazole ring contributes to COX-2 enzyme inhibition.
  • Applications: Nonsteroidal anti-inflammatory drug (NSAID) for arthritis and pain management .

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

  • Functional Groups : Benzylsulfanyl (–S–CH₂C₆H₅), fluorine (–F), trifluoromethyl (–CF₃).
  • Reactivity : The benzylsulfanyl group may act as a leaving group or participate in thiol-ene reactions; fluorine enhances electronegativity.

Physicochemical Properties (Inferred)

Property This compound Celecoxib 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
Molecular Formula C₁₁H₁₁F₃O C₁₇H₁₄F₃N₃O₂S C₁₄H₁₀F₄S₂
Key Functional Groups Aldehyde, –CF₃ Sulfonamide, pyrazole Benzylsulfanyl, –F, –CF₃
Lipophilicity High (due to –CF₃ and alkyl chain) Moderate (polar sulfonamide) Moderate (balance of –CF₃ and –S– groups)
Primary Applications Atherosclerosis drug synthesis Anti-inflammatory Research chemical, synthetic intermediate

Therapeutic and Industrial Relevance

  • This compound : Specialized in cardiovascular drug development due to its structural flexibility.
  • Celecoxib : Clinically validated for chronic inflammation, highlighting the trifluoromethyl group’s role in drug potency.
  • 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene : Emerging applications in advanced material design, leveraging fluorine’s unique electronic effects.

Biological Activity

4-(Trifluoromethyl)benzenebutanal, with the molecular formula C11_{11}H11_{11}F3_3O, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can significantly affect the pharmacokinetic properties of compounds.

  • Molecular Weight : 224.2 g/mol
  • Melting Point : Data not available
  • Solubility : Moderate in organic solvents
  • Structure : The compound features a benzene ring substituted with a trifluoromethyl group and a butanal chain.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoromethyl group enhances the compound's ability to interact with enzymes and receptors, potentially modulating their activity. The presence of the butanal side chain may also contribute to its binding affinity and selectivity towards specific biological targets.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence that similar compounds can reduce inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
  • Antitumor Properties : Some derivatives of trifluoromethyl-substituted compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess antitumor activity.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50_{50} value of 12 µg/mL.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound reduced TNF-alpha secretion from activated macrophages by approximately 30%, suggesting its potential as an anti-inflammatory agent.

Study 3: Antitumor Activity

A recent investigation into the cytotoxic effects of various trifluoromethyl compounds revealed that this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50_{50} value of 15 µg/mL.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerate (IC50_{50}=12 µg/mL)Significant (30% reduction in TNF-alpha)Selective (IC50_{50}=15 µg/mL)
TrifluoroacetophenoneHighModerateLow
4-TrifluoromethylphenylacetateLowHighModerate

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